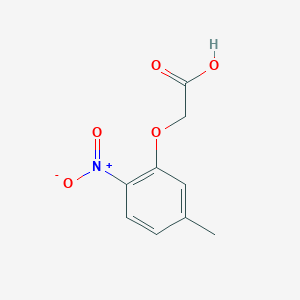
2-(5-Methyl-2-nitrophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 5-methylphenol followed by etherification and subsequent carboxylation. One common method includes:
Nitration: 5-Methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification processes to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(5-Methyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Methyl or ethyl 2-(5-Methyl-2-nitrophenoxy)acetate.
Applications De Recherche Scientifique
2-(5-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, if reduced to its amino derivative, it could act as an enzyme inhibitor or modulator.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Fluoro-2-nitrophenoxy)acetic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-(5-Chloro-2-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(5-Methyl-2-nitrophenoxy)acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to its halogen-substituted analogs. The methyl group can affect the compound’s lipophilicity and steric properties, potentially leading to different interactions with biological targets and varying degrees of activity in chemical reactions.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-(5-methyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
RSGIEBXUDPOQPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















